

# Application of Rheology in Characterizing Butter Texture

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BUTTER

Cat. No.: B1177399

[Get Quote](#)

## Introduction

The textural properties of **butter**, such as hardness and spreadability, are critical quality attributes that significantly influence consumer acceptance.[1][2][3] Rheology, the study of the flow and deformation of matter, provides a suite of powerful techniques to objectively quantify these textural characteristics.[1][4][5] These methods are invaluable for product development, quality control, and understanding the impact of processing and composition on the final product. This document provides detailed application notes and protocols for characterizing **butter** texture using rheological techniques, intended for researchers, scientists, and professionals in the food industry.

The consistency and textural attributes of **butter** are primarily determined by its complex microstructure, which consists of a continuous fat phase containing a network of fat crystals, dispersed water droplets, and fat globules.[1] The ratio of solid to liquid fat is a primary determinant of **butter**'s rheological properties.[1] Temperature has a profound effect on this ratio and, consequently, on the firmness and spreadability of **butter**. [6][7][8]

This guide will cover fundamental rheological tests, including small amplitude oscillatory shear (SAOS) for probing the viscoelastic nature of **butter** and large deformation tests like penetrometry and compression for evaluating properties related to spreadability and hardness.

## Key Rheological Parameters and Their Significance

The following table summarizes the key rheological parameters used to characterize **butter** texture and their practical significance.

Rheological Parameter	Symbol	Description	Significance for Butter Texture
Storage Modulus	$G'$	A measure of the elastic (solid-like) behavior of the material. It represents the energy stored and recovered per cycle of deformation.[9]	Indicates the firmness and structural integrity of the butter. A higher $G'$ corresponds to a firmer butter.[6][7]
Loss Modulus	$G''$	A measure of the viscous (liquid-like) behavior of the material. It represents the energy dissipated as heat per cycle of deformation.[9]	Relates to the ability of the butter to flow.
Complex Modulus	$G^*$	The overall resistance to deformation, combining both elastic and viscous contributions.[4]	Provides a measure of the total stiffness of the butter.
Phase Angle	$\delta$	Indicates the balance between viscous and elastic behavior. A phase angle of $0^\circ$ represents a purely elastic solid, while $90^\circ$ represents a purely viscous liquid.[9]	A lower phase angle suggests a more solid-like and elastic butter.[9]

Yield Stress	ty	The minimum stress required to initiate flow or cause permanent deformation.[6][9]	Correlates with the force required to start spreading the butter. A higher yield stress indicates a harder-to-spread butter.[4]
Hardness	-	The force required to achieve a certain deformation.[2]	A direct measure of the butter's firmness and resistance to compression.[2]
Spreadability	-	The ease with which butter can be applied in a thin, even layer.[2]	A critical consumer attribute, often inversely correlated with hardness.[2][3]
Adhesiveness	-	The work required to overcome the attractive forces between the butter and a surface it is in contact with.[2]	Relates to the "stickiness" of the butter.
Cohesiveness	-	The strength of the internal bonds within the butter.[2]	Indicates how well the butter holds together.

## Experimental Protocols

### Small Amplitude Oscillatory Shear (SAOS) Testing

This non-destructive technique is used to determine the viscoelastic properties ( $G'$  and  $G''$ ) of **butter** within its linear viscoelastic region (LVR), where the structure remains intact.[1]

Objective: To measure the storage modulus ( $G'$ ) and loss modulus ( $G''$ ) as a function of temperature or frequency.

Equipment:

- Rotational rheometer (e.g., Kinexus, Physica UDS200) with Peltier temperature control.[3][6][9]
- Parallel plate geometry (e.g., 25 mm or 40 mm diameter), preferably with a serrated or roughened surface to prevent sample slippage.[3][9]

Protocol:

- Sample Preparation:
  - Temper the **butter** sample to the desired starting temperature (e.g., 4°C) for at least 24 hours.
  - Carefully cut a cylindrical sample of **butter** with a diameter slightly larger than the rheometer plate.
  - Place the sample onto the lower plate of the rheometer.
- Loading:
  - Lower the upper plate to the desired gap (e.g., 1-2 mm).
  - Trim any excess **butter** from the edge of the plates using a plastic spatula.
  - Allow the sample to equilibrate at the set temperature for a defined period (e.g., 5-10 minutes) to ensure thermal and mechanical equilibrium.
- Determination of the Linear Viscoelastic Region (LVR):
  - Perform a strain sweep at a constant frequency (e.g., 1 Hz) and the initial temperature.
  - Apply a range of increasing strain amplitudes (e.g., 0.001% to 10%).
  - Identify the LVR as the range of strain where  $G'$  and  $G''$  are independent of the applied strain.
- Temperature Sweep:

- Set the strain to a value within the LVR (e.g., 0.1%).
- Set the frequency to a constant value (e.g., 1 Hz).
- Ramp the temperature from the initial to the final temperature (e.g., 4°C to 25°C) at a controlled rate (e.g., 2°C/min).
- Continuously record  $G'$ ,  $G''$ , and  $\delta$  as a function of temperature.
- Frequency Sweep:
  - Set the strain to a value within the LVR.
  - Set the temperature to a constant value.
  - Vary the frequency over a desired range (e.g., 0.1 to 100 rad/s).
  - Record  $G'$  and  $G''$  as a function of frequency.

## Penetrometry

This large deformation test measures the hardness and consistency of **butter** by determining the force required for a cone to penetrate the sample at a constant speed.<sup>[1]</sup>

Objective: To determine the hardness of **butter**.

Equipment:

- Texture Analyzer or Universal Testing Machine (e.g., TIRAtest 27025).
- Conical probe (e.g., 60° angle).

Protocol:

- Sample Preparation:
  - Temper **butter** blocks to the desired test temperature (e.g., 4°C or 19°C) for 24 hours.
- Test Procedure:

- Place the **butter** block on the testing platform.
- Position the cone just above the surface of the **butter**.
- Drive the cone into the sample at a constant speed (e.g., 1, 6, or 60 mm/min) to a specified depth (e.g., 10 mm).
- Record the force as a function of penetration depth.
- Data Analysis:
  - The peak force recorded during penetration is typically reported as the hardness.

## Compression Testing

This axial test provides information on the hardness and tackiness of **butter**.

Objective: To measure the compressibility (hardness) and adhesiveness (tack) of **butter**.

Equipment:

- Rotational rheometer with axial capabilities (e.g., Kinexus) or a Texture Analyzer.[9]
- Parallel plate geometry.

Protocol:

- Sample Preparation:
  - Prepare and load the sample as described in the SAOS protocol.
- Test Procedure:
  - Compress the sample by moving the upper plate down at a constant speed to a defined strain or gap.
  - Record the normal force during compression. The peak normal force is a measure of hardness.

- Decompress the sample by moving the upper plate up at a constant speed.
- Record the normal force during decompression. A negative peak in the normal force indicates the tackiness or adhesiveness of the sample.[9]

## Data Presentation

The following tables summarize typical quantitative data obtained from rheological characterization of **butter**.

Table 1: Storage Modulus (G') of Normal and Spreadable **Butter** at Different Temperatures.

Temperature (°C)	Normal Butter G' (MPa)	Spreadable Butter G' (MPa)
4	~10	~1
10	~5	~0.8
15	~2	~0.6
20	~0.5	~0.4

Note: These are approximate values compiled from graphical representations in the cited literature for illustrative purposes.[9]

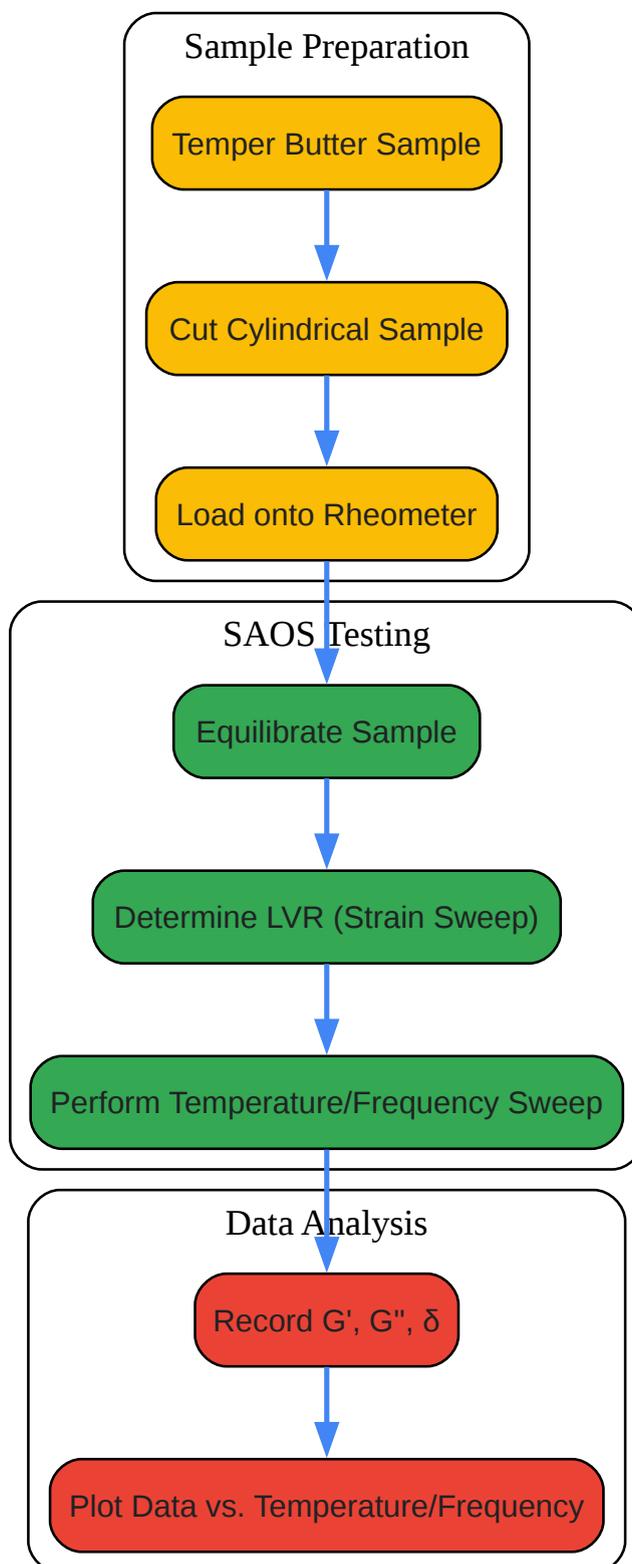
Table 2: Hardness of **Butter** at Different Temperatures and Penetration Speeds.

Butter Type	Temperature (°C)	Penetration Speed (mm/min)	Hardness (N)
Commercial Butter 1	4	1	~1.5
Commercial Butter 1	4	60	~2.5
Commercial Butter 1	19	1	~0.4
Commercial Butter 1	19	60	~0.6
Commercial Butter 2	4	1	~2.0
Commercial Butter 2	4	60	~3.5
Commercial Butter 2	19	1	~0.5
Commercial Butter 2	19	60	~0.8

Note: These are approximate values derived from graphical data in the cited literature for illustrative purposes.

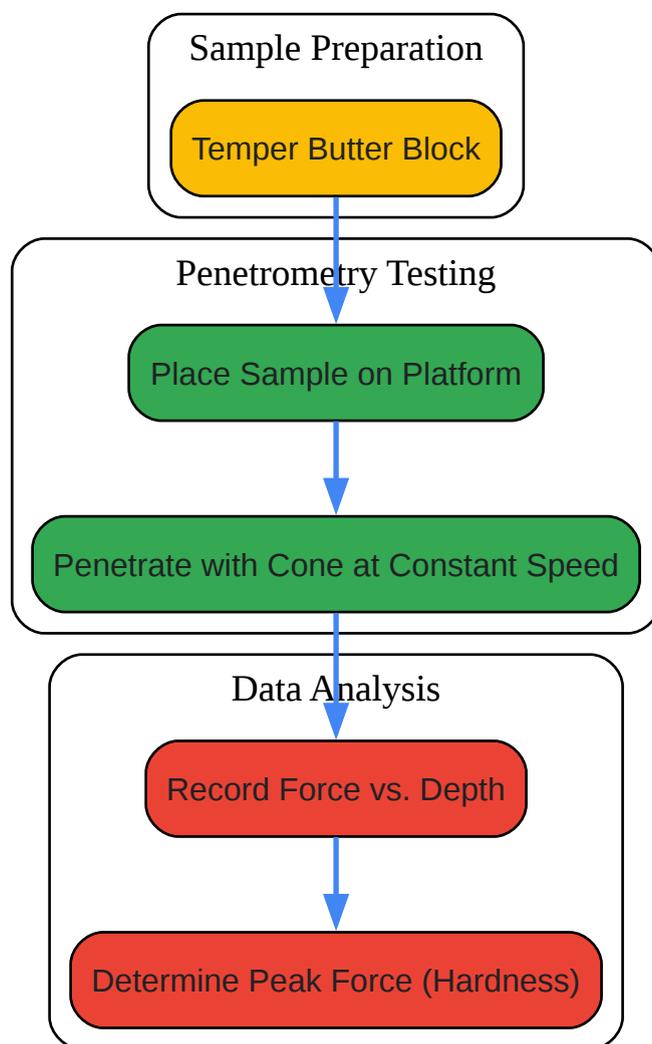
## Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.



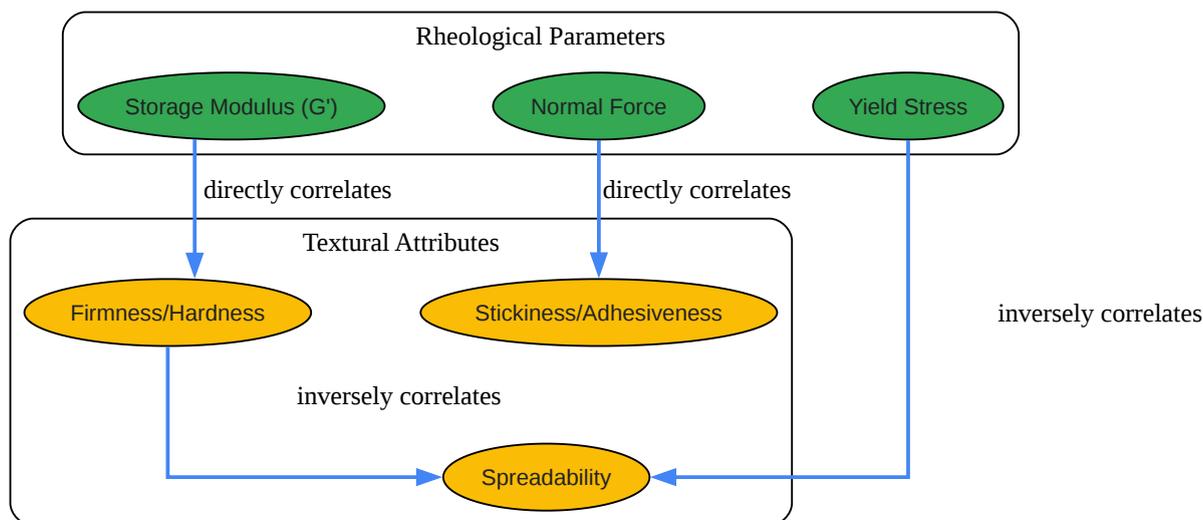
[Click to download full resolution via product page](#)

Caption: Workflow for Small Amplitude Oscillatory Shear (SAOS) Testing of **Butter**.



[Click to download full resolution via product page](#)

Caption: Workflow for Penetrometry Testing of **Butter** Hardness.



[Click to download full resolution via product page](#)

Caption: Relationship between Rheological Parameters and **Butter** Texture Attributes.

## Conclusion

Rheological characterization is an indispensable tool for the objective assessment of **butter** texture. Small amplitude oscillatory shear provides fundamental insights into the viscoelastic structure, while large deformation tests such as penetrometry and compression offer practical measures of hardness and spreadability that correlate well with sensory perception.[1][2] The protocols and data presented in these application notes provide a framework for the systematic and reproducible analysis of **butter** and similar fat-based products, enabling effective quality control and the development of products with optimized textural properties.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. tandfonline.com [tandfonline.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. rheologylab.com [rheologylab.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 7. Effect of temperature on the rheological, textural, and sensory properties of butters from New Zealand market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nordicrheologysociety.org [nordicrheologysociety.org]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- To cite this document: BenchChem. [Application of Rheology in Characterizing Butter Texture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177399#application-of-rheology-in-characterizing-butter-texture]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)